molecular formula C21H36N2O3 B13143147 (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide

(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide

Cat. No.: B13143147
M. Wt: 364.5 g/mol
InChI Key: WWOCEIRGXDYITM-IBGZPJMESA-N
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Description

(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a methyl group, and a phenylpropyl group attached to a pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.

    Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate diethoxyethyl halide reacts with the amine group on the pentanamide backbone.

    Addition of the Phenylpropyl Group: The phenylpropyl group is added via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the amine group in the presence of a Lewis acid catalyst.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.

    Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)butanamide: A similar compound with a butanamide backbone instead of a pentanamide backbone.

    (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)hexanamide: A similar compound with a hexanamide backbone instead of a pentanamide backbone.

Uniqueness

(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H36N2O3

Molecular Weight

364.5 g/mol

IUPAC Name

(2S)-2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide

InChI

InChI=1S/C21H36N2O3/c1-5-25-20(26-6-2)16-23(21(24)19(22)15-17(3)4)14-10-13-18-11-8-7-9-12-18/h7-9,11-12,17,19-20H,5-6,10,13-16,22H2,1-4H3/t19-/m0/s1

InChI Key

WWOCEIRGXDYITM-IBGZPJMESA-N

Isomeric SMILES

CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N)OCC

Canonical SMILES

CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC

Origin of Product

United States

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